Tris(pyrazol-1-YL)methane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

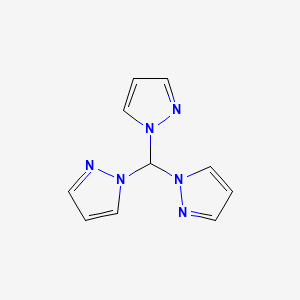

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[di(pyrazol-1-yl)methyl]pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N6/c1-4-11-14(7-1)10(15-8-2-5-12-15)16-9-3-6-13-16/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOHVIMQQEFHOLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C(N2C=CC=N2)N3C=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60412766 | |

| Record name | TRIS(PYRAZOL-1-YL)METHANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60412766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80510-03-8 | |

| Record name | TRIS(PYRAZOL-1-YL)METHANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60412766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Coordination Chemistry of Tris(pyrazol-1-yl)methane

For decades, the field of coordination chemistry has been enriched by the "scorpionate" class of ligands, a term elegantly coined to describe the chelating nature of poly(pyrazolyl) compounds. Among these, the anionic hydrotris(pyrazolyl)borates (Tp) have enjoyed widespread popularity. However, their neutral analogue, tris(pyrazol-1-yl)methane (Tpm), has steadily emerged from the shadows, carving its own niche with a unique set of electronic and steric properties that offer distinct advantages in coordination chemistry, catalysis, and bioinorganic studies.[1][2] This guide provides a comprehensive overview of the synthesis, coordination behavior, and diverse applications of Tpm-metal complexes, tailored for researchers and professionals in the chemical sciences.

The this compound Ligand: Synthesis and Fundamental Properties

This compound, a neutral tripodal ligand, is isoelectronic to the well-known anionic hydrotris(pyrazolyl)borate (Tp) ligand, with the central boron atom being replaced by a carbon atom.[3] This seemingly subtle change from an anionic to a neutral framework profoundly influences the electronic properties of the resulting metal complexes and their reactivity.

Synthesis of this compound and its Derivatives

The synthesis of Tpm has evolved significantly since its initial discovery, with modern methods allowing for high-yield preparations.[3][4] A common and effective method involves the reaction of a pyrazole with a trihalomethane in the presence of a base and a phase-transfer catalyst.

Experimental Protocol: Synthesis of this compound

A detailed, step-by-step methodology for a representative synthesis is provided below:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the desired pyrazole (e.g., 3-methylpyrazole), a phase-transfer catalyst (e.g., tetrabutylammonium bromide), and a base (e.g., sodium carbonate).[5]

-

Solvent System: A biphasic solvent system, typically chloroform and water, is added to the flask.[5]

-

Reaction Conditions: The mixture is heated to a gentle reflux under an inert atmosphere (e.g., argon) for an extended period, often around 72 hours.[5]

-

Workup and Purification: After cooling, the organic layer is separated, and the aqueous layer is extracted multiple times with an organic solvent like diethyl ether. The combined organic extracts are washed with water, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure.[5] The crude product, often an oil, can be purified by crystallization from a suitable solvent such as hexane.[5]

Furthermore, the versatility of Tpm chemistry is enhanced by the ability to introduce substituents on the pyrazolyl rings or the central methane carbon.[6][7] This functionalization allows for the fine-tuning of the ligand's steric and electronic properties, which in turn influences the coordination geometry and reactivity of the resulting metal complexes.[8][9]

Electronic and Steric Profile

The three pyrazole rings of the Tpm ligand are arranged in a propeller-like fashion, creating a C₃-symmetric coordination pocket.[5] The ligand typically coordinates to a metal center in a tridentate fashion through the nitrogen atoms of the pyrazole rings.[10] The bite angles (N-M-N) are typically in the range of 83-86°, leading to a slight trigonal distortion from ideal octahedral geometry in [M(Tpm)₂]ⁿ⁺ complexes.

The electronic character of Tpm is that of a moderately strong σ-donor and a weak π-donor. The neutrality of the Tpm ligand, in contrast to the anionic Tp ligand, results in a less electron-rich metal center in the corresponding complexes. This difference in electron-donating ability has been demonstrated through spectroscopic techniques, such as the C-O stretching frequency in carbonyl complexes. For instance, the ν(CO) in [Cu(CO)(Tpm)]⁺ is observed at a higher frequency compared to the analogous Tp complex, indicating a less electron-rich copper(I) center in the Tpm complex.[3][4]

Coordination Chemistry Across the Periodic Table

The versatile nature of the Tpm ligand allows it to form stable complexes with a wide array of metal ions, from transition metals to lanthanides and actinides.

Transition Metal Complexes: Structure, Reactivity, and Catalysis

Tpm has a rich coordination chemistry with transition metals, with Group 11 (Cu, Ag, Au) and iron complexes being particularly well-studied.

Copper, Silver, and Gold Complexes: The coordination chemistry of Tpm with coinage metals has garnered significant attention due to the catalytic applications of the resulting complexes.[1] Copper(I) complexes of Tpm have been synthesized and characterized, often featuring a tetrahedral coordination geometry with an additional ligand such as acetonitrile or carbon monoxide.[8][11] These complexes have proven to be effective catalysts for a range of organic transformations.[1]

Iron Complexes and Spin Crossover Behavior: Iron(II) complexes of the type [Fe(Tpm)₂]²⁺ exhibit interesting magnetic properties, including thermally induced spin crossover (SCO).[10][12] The transition between the high-spin and low-spin states is influenced by factors such as the substituents on the pyrazolyl rings and the nature of the counter-anion.[10][12] Mössbauer spectroscopy is a powerful tool to probe the spin state of these iron complexes, with the chemical shift and quadrupole splitting parameters being sensitive to the electronic environment of the iron nucleus.[10]

Workflow for Investigating Spin Crossover in [Fe(Tpm)₂]²⁺ Complexes

Caption: A generalized workflow for the synthesis and investigation of spin crossover properties in iron(II) this compound complexes.

Lanthanide and Actinide Complexes: Exploring Magnetic and Luminescent Properties

The coordination chemistry of Tpm with f-block elements is a growing area of research, driven by the potential applications of these complexes in molecular magnetism and luminescence.[13][14] The synthesis of lanthanide and actinide Tpm complexes typically involves the reaction of a lanthanide or actinide salt with the Tpm ligand in a suitable solvent.[14]

The nature of the anion has been shown to play a crucial role in determining the magnetic properties of these complexes. For instance, in a series of dysprosium(III) and erbium(III) Tpm complexes, the observation of field-induced slow relaxation of magnetization was found to be highly dependent on whether nitrate or chloride was used as the counter-ion.[14] This highlights the importance of the overall coordination sphere in influencing the single-molecule magnet behavior of these f-element complexes. The coordination of Tpm to actinides has also been explored, with potential applications in areas such as nuclear waste separation.[15][16]

Applications in Catalysis and Beyond

The unique properties of Tpm-metal complexes have led to their application in a variety of fields, most notably in homogeneous and heterogeneous catalysis.

Catalytic Oxidations

Tpm-metal complexes have emerged as effective catalysts for a range of mild oxidative functionalizations of organic substrates, including alkanes, alkenes, and ketones.[17] For example, iron and copper Tpm complexes have been shown to catalyze the oxidation of cyclohexane to cyclohexanol and cyclohexanone.[18]

Carbon-Carbon Bond Forming Reactions

The catalytic activity of Tpm complexes extends to C-C bond-forming reactions. For instance, water-soluble copper(II) Tpm-sulfonate complexes have been successfully employed as catalysts for the Henry (nitroaldol) reaction in aqueous media.[19]

Bioinorganic Chemistry

The tripodal N-donor nature of the Tpm ligand makes it an attractive platform for modeling the active sites of metalloenzymes. The ability to tune the steric and electronic environment around the metal center allows for the systematic investigation of structure-function relationships in biological systems.

Comparative Analysis: Tpm vs. Tp Ligands

A thorough understanding of Tpm chemistry necessitates a comparison with its anionic analogue, Tp. The key differences and their consequences are summarized in the table below.

| Property | This compound (Tpm) | Hydrotris(pyrazolyl)borate (Tp) |

| Charge | Neutral | Anionic (-1) |

| Electron Donating Ability | Weaker σ-donor | Stronger σ-donor |

| Metal Center Electron Density | Lower | Higher |

| Synthesis | Typically involves phase-transfer catalysis | Reaction of pyrazole with a borohydride salt |

| Applications | Catalysis (oxidation, C-C coupling), spin crossover materials | Catalysis, bioinorganic modeling, organometallic chemistry |

The choice between Tpm and Tp for a particular application depends on the desired electronic properties of the resulting metal complex. For reactions that benefit from a more electrophilic metal center, Tpm is often the ligand of choice. Conversely, for applications requiring a more electron-rich metal center, Tp may be more suitable.

Logical Relationship between Ligand Choice and Complex Properties

Caption: Decision-making flowchart illustrating the influence of ligand choice (Tpm vs. Tp) on the electronic properties of the resulting metal complex and its potential applications.

Future Outlook

The coordination chemistry of this compound continues to be a vibrant and expanding field of research. Future directions are likely to focus on the development of new Tpm-based catalytic systems with enhanced activity and selectivity, the design of novel functional materials with interesting magnetic and optical properties, and the application of Tpm complexes in medicinal chemistry. The continued exploration of the rich coordination chemistry of this versatile ligand promises to yield further exciting discoveries and applications.

References

- Muñoz-Molina, J. M., Belderrain, T. R., & Pérez, P. J. (2019). Group 11 tris(pyrazolyl)methane complexes: structural features and catalytic applications. Dalton Transactions, 48(38), 14279-14292. [Link]

- Fujisawa, K., et al. (2020). Synthesis and Characterization of Catecholato Copper(II) Complexes with Sterically Hindered Neutral and Anionic N3 Type Ligands: Tris(3,5-diisopropyl-1-pyrazolyl)methane and Hydrotris(3,5-diisopropyl-1-pyrazolyl)

- Astley, T., et al. (1993). Structure, Spectroscopic and Angular-overlap Studies of Tris( pyrazol-I -yl)methane Complexes. Journal of the Chemical Society, Dalton Transactions, (4), 509-515. [Link]

- Reger, D. L., et al. (2000). Structural and Electronic Differences of Copper(I) Complexes with Tris(pyrazolyl)methane and Hydrotris(pyrazolyl)borate Ligands. Inorganic Chemistry, 39(26), 5914-5923. [Link]

- Shakirova, O. G., & Lavrenova, L. G. (2020). Spin Crossover in New Iron(II) Coordination Compounds with this compound. Crystals, 10(7), 586. [Link]

- Reger, D. L., et al. (2000). Structural and Electronic Differences of Copper(I) Complexes with Tris(pyrazolyl)methane and Hydrotris(pyrazolyl)borate Ligands. Inorganic Chemistry, 39(26), 5914-5923. [Link]

- Pettinari, C., et al. (1996). Synthesis, Spectroscopic, and X-ray Diffraction Structural Studies of Tin(IV) Derivatives with Tris(pyrazol-1-yl)methanes. Inorganic Chemistry, 35(21), 6087-6095. [Link]

- Martins, L. M. D. R. S., & Pombeiro, A. J. L. (2022). Catalytic applications of recent metal poly(1H-pyrazol-1-yl)-methane scorpionates. Coordination Chemistry Reviews, 468, 214643. [Link]

- Fallon, G. D., et al. (1997). A synthetic, structural, magnetic, and spectral study of several Fe[tris(pyrazolyl)methane]22 complexes: observation of an unusual spin-state crossover. Inorganic Chemistry, 36(27), 6296-6304. [Link]

- Dias, H. V. R., & Lovely, C. J. (2008). Coordination, organometallic and related chemistry of tris(pyrazolyl)methane ligands. Dalton Transactions, (8), 981-996. [Link]

- Muñoz-Molina, J. M., Belderrain, T. R., & Pérez, P. J. (2019). Group 11 Tris(pyrazolyl)methane Complexes: Structural Features and Catalytic Applications. Dalton Transactions, 48(38), 14279-14292. [Link]

- Martins, L. M. D. R. S., & Pombeiro, A. J. L. (2014). This compound metal complexes for catalytic mild oxidative functionalizations of alkanes, alkenes and ketones. Coordination Chemistry Reviews, 265, 74-88. [Link]

- Guedes, G. P., et al. (2018). Hydrosoluble Complexes Bearing Tris(pyrazolyl)methane Sulfonate Ligand: Synthesis, Characterization and Catalytic Activity for Henry Reaction.

- Reger, D. L., et al. (1997). Synthesis and Characterization of Cationic [Tris(pyrazolyl)methane]copper(I) Carbonyl and Acetonitrile Complexes. Organometallics, 16(21), 4672-4675. [Link]

- Lorenzo-Luis, P., et al. (2019). Solventless Synthesis of Poly(pyrazolyl)phenyl-methane Ligands and Thermal Transformation of Tris(3,5-dimethylpyrazol-1-yl)phenylmethane. Molecules, 24(17), 3144. [Link]

- Reger, D. L., et al. (2016). Crystal structure of tris(3-methyl-1H-pyrazol-1-yl)methane.

- Dias, H. V. R., & Lovely, C. J. (2008). Coordination, organometallic and related chemistry of tris(pyrazolyl)methane ligands. Dalton Transactions, (8), 981-996. [Link]

- Martins, L. M. D. R. S., et al. (2019). Structures of functionalized tris(pyrazol-1-yl)methanes: (a) CH3SO3CH2C(pz)3. Acta Crystallographica Section C: Structural Chemistry, 75(Pt 11), 1473-1481. [Link]

- Reger, D. L., et al. (2000). Structural and Electronic Differences of Copper(I) Complexes with Tris(pyrazolyl)methane and Hydrotris(pyrazolyl)borate Ligands. Inorganic Chemistry, 39(26), 5914-5923. [Link]

- Van Driel, G. J., Driessen, W. L., & Reedijk, J. (1985). Transition-metal coordination compounds of a tripodal tetradentate pyrazole derivative. X-ray structure of the dimer [aqua(tris((3,5-dimethylpyrazol-1-yl)methyl)amine)cobalt(III)][fluoro(tris((3,5-dimethylpyrazol-1-yl)methyl)amine)cobalt(II)] tris(tetrafluoroborate)-1.5-ethanol. Inorganic Chemistry, 24(19), 2919-2925. [Link]

- Gálico, D. A., & Maron, L. (2023). Synthesis, Properties and Applications of Lanthanide and Actinide Molecular Compounds. Inorganics, 11(11), 441. [Link]

- Vostrikova, K. E., et al. (2020). Synthesis, structure and magnetic properties of tris(pyrazolyl)methane lanthanide complexes: effect of the anion on the slow relaxation of magnetization. Dalton Transactions, 49(19), 6296-6304. [Link]

- Reger, D. L., et al. (2005). Supramolecular Structural Variations with Changes in Anion and Solvent in Silver(I) Complexes of a Semirigid, Bitopic Tris(pyrazolyl)methane Ligand. Inorganic Chemistry, 44(16), 5695-5705. [Link]

- Geist, A., et al. (2021). 6-(3,5-Dimethyl-1H-pyrazol-1-yl)-2,2′-bipyridine as Ligand for Actinide(III)/Lanthanide(III) Separation. Inorganic Chemistry, 60(17), 13264-13273. [Link]

- Hestand, N. J., et al. (2022). 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline. Molbank, 2022(4), M1487. [Link]

- Kovács, A., et al. (2021). Tris-{Hydridotris(1-pyrazolyl)borato}lanthanide Complexes: Synthesis, Spectroscopy, Crystal Structure and Bonding Properties. Inorganics, 9(6), 46. [Link]

- Reger, D. L., et al. (2012). Metal Complexes of Bis(pyrazolyl)methane-Based Ditopic Ligands. The Booth Library, Eastern Illinois University. [Link]

- Hubscher, V., et al. (2020). Complexation of lanthanides, actinides and transition metal cations with a 6-(1,2,4-triazin-3-yl)-2,2′:6′,2′′-terpyridine ligand: implications for actinide(iii)/lanthanide(iii) partitioning. Dalton Transactions, 49(45), 16361-16371. [Link]

Sources

- 1. Group 11 tris(pyrazolyl)methane complexes: structural features and catalytic applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 2. Coordination, organometallic and related chemistry of tris(pyrazolyl)methane ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Crystal structure of tris(3-methyl-1H-pyrazol-1-yl)methane - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Solventless Synthesis of Poly(pyrazolyl)phenyl-methane Ligands and Thermal Transformation of Tris(3,5-dimethylpyrazol-1-yl)phenylmethane [mdpi.com]

- 7. thekeep.eiu.edu [thekeep.eiu.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Structural and electronic differences of copper(I) complexes with tris(pyrazolyl)methane and hydrotris(pyrazolyl)borate ligands [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. A synthetic, structural, magnetic, and spectral study of several [Fe[tris(pyrazolyl)methane]2](BF4)2 complexes: observation of an unusual spin-state crossover - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis, Properties and Applications of Lanthanide and Actinide Molecular Compounds [mdpi.com]

- 14. Synthesis, structure and magnetic properties of tris(pyrazolyl)methane lanthanide complexes: effect of the anion on the slow relaxation of magnetization - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Complexation of lanthanides, actinides and transition metal cations with a 6-(1,2,4-triazin-3-yl)-2,2′:6′,2′′-terpyridine ligand: implications for actinide(iii)/lanthanide(iii) partitioning - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 17. Trits(Pyrazol-1-YL)methane metal complexes for catalytic mild oxidative functionalizations of alkanes, alkanes and ketones [repositorio.ipl.pt]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

"properties of Tris(pyrazol-1-YL)methane as a scorpionate ligand"

An In-Depth Technical Guide to Tris(pyrazol-1-yl)methane: A Versatile Scorpionate Ligand

Authored by a Senior Application Scientist

Foreword: Beyond the Borate Analogue

For decades, the field of coordination chemistry has been dominated by the illustrious family of hydrotris(pyrazolyl)borate (Tp) ligands, first introduced by Swiatoslaw Trofimenko in 1966.[1] These anionic, tridentate "scorpionate" ligands have proven invaluable for their ability to facially coordinate to a metal center, mimicking the coordination environment of three histidine residues in metalloproteins.[2][3] However, the neutral carbon-centered analogue, this compound (Tpm), offers a distinct and complementary set of properties that has carved its own significant niche.[1][4]

This guide moves beyond a simple comparison to the well-trodden path of Tp ligands. Instead, we will delve into the core chemical principles and practical methodologies that define Tpm as a ligand of choice for applications ranging from homogeneous catalysis to bioinorganic modeling.[5][6][7][8] We will explore the causality behind its synthesis, the nuances of its coordination behavior, and the critical interplay of its steric and electronic features that researchers can harness to achieve specific chemical outcomes. This document is intended for the practicing researcher and drug development professional, providing not just a review of the field, but a validated, experience-driven roadmap for employing Tpm ligands in their own work.

Synthesis and Functionalization: Building the Scorpionate Framework

The utility of any ligand system begins with its accessibility. While early syntheses of Tpm were often low-yielding, the development of phase-transfer catalysis has rendered it and its derivatives readily available.[4][9]

The fundamental synthetic strategy involves the reaction of a pyrazole with a methane source, typically chloroform, in a biphasic system. The choice of a phase-transfer catalyst, such as tetra-n-butylammonium bromide, is critical. It functions by transporting the deprotonated pyrazolate anion from the aqueous basic phase into the organic phase where the reaction with chloroform occurs. This avoids the solubility issues of the reactants and facilitates the sequential N-alkylation of the three pyrazole units onto the central carbon.

A key challenge in synthesizing substituted Tpm ligands is the potential for forming multiple regioisomers, especially with unsymmetrically substituted pyrazoles.[10] Careful control of reaction conditions and rigorous purification, often involving chromatography or recrystallization, are paramount for isolating the desired product.

Protocol 1: Synthesis of this compound (Tpm)

This protocol is a robust method adapted from procedures that have been shown to produce good yields.[9]

Objective: To synthesize the parent this compound ligand via phase-transfer catalysis.

Materials:

-

Pyrazole

-

Chloroform (CHCl₃)

-

Sodium Hydroxide (NaOH)

-

Tetra-n-butylammonium bromide (TBAB)

-

Dichloromethane (CH₂Cl₂)

-

Deionized Water

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Rotary Evaporator

-

Separatory Funnel

-

Standard glassware for reflux

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine pyrazole (3.0 eq), sodium hydroxide (excess, e.g., 10 eq) as a 50% (w/v) aqueous solution, and a catalytic amount of tetra-n-butylammonium bromide (0.1 eq).

-

Addition of Reactant: Add chloroform (1.0 eq) to the vigorously stirring mixture.

-

Reflux: Heat the reaction mixture to reflux (approx. 60-70°C) and maintain for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup - Extraction: After cooling to room temperature, transfer the mixture to a separatory funnel. Dilute with dichloromethane and wash several times with deionized water to remove excess NaOH and TBAB.

-

Drying and Concentration: Collect the organic layer and dry over anhydrous magnesium sulfate. Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

-

Purification: The crude product, a white to off-white solid, can be purified by recrystallization from a suitable solvent system like ethanol or a hexane/dichloromethane mixture. Purity should be confirmed by ¹H NMR spectroscopy and mass spectrometry.

Functionalization for Advanced Applications

The true versatility of the Tpm system is unlocked through functionalization. By modifying either the pyrazole rings or the central methane carbon, the ligand's properties can be tailored. A prime example is the synthesis of Tris(pyrazolyl)methane sulfonate (Tpms), which introduces a sulfonate group at the methane carbon.[11] This imparts water solubility, opening the door for catalysis in aqueous media and enhancing bioavailability for biological applications.[9][11]

Caption: Workflow for Tpm synthesis and subsequent functionalization.

Coordination Chemistry: The κ²–κ³ Dance

The defining feature of a scorpionate ligand is its ability to bind to a metal in a facial, tridentate (κ³) manner.[1][3] In this mode, the three pyrazole nitrogen atoms occupy one face of the metal's coordination polyhedron, creating a sterically protecting pocket. This enforces a specific geometry that can be crucial for directing reactivity.

However, unlike the more rigid Tp ligands, Tpm exhibits remarkable flexibility. One of the pyrazole arms can readily dissociate, leading to a bidentate (κ²) coordination mode.[11][12] This κ²–κ³ interchange is not a flaw but a critical mechanistic feature. It opens a coordination site on the metal, allowing for substrate binding and subsequent catalytic turnover. The equilibrium between these states is influenced by the steric bulk on the pyrazole rings, the nature of the metal, and the other ligands in the coordination sphere. This dynamic behavior is a cornerstone of the catalytic activity of many Tpm complexes.

Caption: The κ³-κ² interchange creates a vacant site for catalysis.

Structural Parameters

Single-crystal X-ray diffraction is the definitive technique for elucidating the solid-state structure of Tpm complexes.[10][13][14] The data reveals key metrics that inform our understanding of the steric and electronic environment around the metal.

| Complex | Metal Ion | M-N Bond Length (Å) | N-M-N Bite Angle (°) | Coordination | Reference |

| [Co(Tpm)₂][NO₃]₂ | Co(II) | ~2.15 | 83.3 - 86.2 | Octahedral (κ³) | [15] |

| [Ni(Tpm)₂][NO₃]₂ | Ni(II) | ~2.10 | 83.3 - 86.2 | Octahedral (κ³) | [15] |

| [Cu(Tpm)₂][NO₃]₂ | Cu(II) | ~2.02 (eq), ~2.30 (ax) | 83.3 - 86.2 | Distorted Octahedral (J-T) | [15] |

| [Cu(Tpm)(PPh₃)]BF₄ | Cu(I) | 2.08 - 2.11 | 86.1 - 89.6 | Tetrahedral (κ³) | [13] |

| [Fe(Tpm)₂][BF₄]₂ | Fe(II) | Varies with spin state | - | Octahedral (κ³) | [16] |

Note: Values are approximate and can vary based on counter-ions and crystal packing forces. The consistently acute N-M-N bite angles (<90°) are characteristic of the constrained geometry imposed by the tripodal ligand structure.[15]

Electronic Properties: The Impact of a Neutral Donor

The most significant electronic distinction between Tpm and its anionic Tp analogue is its overall charge. Tpm is a neutral ligand, making it a weaker electron donor than the anionic Tp.[17][18][19] This seemingly simple difference has profound consequences for the properties of the resulting metal complexes.

-

Redox Potentials: Because Tpm is less electron-donating, the metal center in a [M(Tpm)]ⁿ⁺ complex is more electron-deficient (more Lewis acidic) than in the analogous [M(Tp)]⁽ⁿ⁻¹⁾⁺ complex. Consequently, Tpm complexes generally exhibit higher oxidation potentials; it is more difficult to remove an electron from the already electron-poor metal center.[17][18]

-

Spectroscopic Probes: This electronic difference can be quantified using spectroscopic handles. In metal carbonyl complexes, the C-O stretching frequency (ν(CO)) in the infrared spectrum is a sensitive probe of the electron density at the metal. A more electron-rich metal will engage in stronger π-backbonding to the CO ligand's π* orbitals, weakening the C-O bond and lowering ν(CO). As shown in the table below, Tpm complexes consistently show higher ν(CO) values than their Tp counterparts, confirming the reduced electron-donating ability of the Tpm ligand.[17][18][20]

Comparative Electronic Data

| Complex Pair | Property | Tpm Complex | Tp Complex | Significance | Reference |

| [Cu(L)(CO)]ⁿ⁺ | ν(CO) (cm⁻¹) | 2107 | 2056 | Higher ν(CO) indicates less back-bonding due to a more electron-poor Cu(I) center with Tpm. | [18][19] |

| [Cu(L)(NCMe)]ⁿ⁺ | E₁/₂ (V vs Fc/Fc⁺) | +0.68 | +0.33 | The higher potential for the Tpm complex shows that the Cu(I) is more difficult to oxidize. | [18] |

Protocol 2: Characterization by Cyclic Voltammetry (CV)

Objective: To determine the redox potential of a Tpm-metal complex and probe its electronic properties.

Materials:

-

Tpm-metal complex of interest

-

High-purity, anhydrous solvent (e.g., acetonitrile, dichloromethane)

-

Supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆, 0.1 M)

-

Three-electrode cell:

-

Working Electrode (e.g., glassy carbon or platinum)

-

Reference Electrode (e.g., Ag/AgCl or Ag/AgNO₃)

-

Counter/Auxiliary Electrode (e.g., platinum wire)

-

-

Potentiostat

-

Inert gas (Argon or Nitrogen) for deaeration

Step-by-Step Methodology:

-

Preparation: Polish the working electrode to a mirror finish (e.g., with alumina slurry), rinse, and dry thoroughly. Assemble the three-electrode cell.

-

Solution Preparation: Prepare a solution of the supporting electrolyte (0.1 M) in the chosen solvent. Dissolve the Tpm-metal complex to a concentration of ~1 mM.

-

Deaeration: Purge the solution with an inert gas for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain an inert atmosphere over the solution during the experiment.

-

Data Acquisition:

-

Perform a background scan of the solvent and electrolyte alone to identify any interfering signals.

-

Run the CV for the sample solution. Scan over a potential range appropriate for the complex. Start with a scan rate of 100 mV/s.

-

If a reversible or quasi-reversible wave is observed, perform scans at multiple scan rates (e.g., 50, 100, 200, 500 mV/s) to confirm the electrochemical behavior.

-

-

Internal Referencing: After the experiment, add a small amount of an internal standard with a known redox potential, such as ferrocene/ferrocenium (Fc/Fc⁺), and record another voltammogram.

-

Analysis: Determine the half-wave potential (E₁/₂) for the redox event of the complex, calculated as (Epa + Epc)/2, where Epa and Epc are the anodic and cathodic peak potentials, respectively. Report this potential relative to the Fc/Fc⁺ couple.

Applications: From Industrial Catalysis to Biological Mimicry

The unique steric and electronic properties of Tpm ligands make their metal complexes highly effective in a variety of applications.

Homogeneous Catalysis

The ability of Tpm to support various metal centers and to transiently open a coordination site via the κ²-κ³ equilibrium makes it an excellent platform for catalysis.[11]

-

Oxidation Reactions: Iron and copper Tpm complexes have shown significant activity in the oxidation of alkanes and alkenes, crucial reactions for converting simple hydrocarbons into more valuable products.[5][7][8] The ligand framework stabilizes the reactive metal-oxo or metal-peroxo intermediates.

-

Polymerization: Tpm complexes of late transition metals have been explored as catalysts for olefin polymerization.[11] The steric bulk of substituents on the pyrazole rings can be tuned to control the polymer's molecular weight and tacticity.

-

Carbon-Carbon Bond Formation: Water-soluble copper-Tpms complexes have been shown to effectively catalyze the Henry (nitroaldol) reaction in aqueous media, highlighting a move towards greener and more sustainable chemical processes.[11]

Caption: A generalized catalytic cycle involving a Tpm complex.

Bioinorganic Modeling

The pyrazole units of Tpm are excellent mimics of the imidazole side chain of histidine, a common coordinating residue in metalloenzymes.[2][5] This allows researchers to synthesize relatively simple, small-molecule complexes that replicate the coordination environment of a complex protein active site. These model complexes can be studied in detail to provide insights into:

-

Reaction Mechanisms: Understanding how enzymes like copper oxidases or iron-containing oxygenases function.

-

Spectroscopic Properties: Helping to interpret complex spectroscopic data from the native enzymes.

-

Drug Development: Tpm-metal complexes themselves are being investigated for their biological activity, including potential applications as antimicrobial or anticancer agents.[8][21]

Conclusion and Future Outlook

This compound has firmly established itself as a powerful and versatile scorpionate ligand. Its neutral, tripodal nature, combined with its signature κ²-κ³ flexibility, provides a unique chemical toolbox. By tuning the steric and electronic properties through synthesis, researchers can create tailor-made environments around a metal center to control reactivity, stability, and catalytic efficiency.

The future of Tpm chemistry is bright, with ongoing efforts focused on creating more complex, multitopic ligand architectures and anchoring Tpm complexes to solid supports for heterogeneous catalysis.[4][6][22] As the demand for efficient, selective, and sustainable chemical transformations grows, the rational design of catalysts based on the Tpm framework will undoubtedly play a crucial role in meeting these challenges in both industrial and pharmaceutical settings.

References

- ResearchGate. (n.d.). Synthesis and Complexes of the New Scorpionate Ligand Tris[3-(4-benzonitrile)-pyrazol-1-yl]borate.

- ACS Publications. (1998). A New Class of Biomimetically Relevant “Scorpionate” Ligands. 1. The (2-Hydroxyphenyl)bis(pyrazolyl)methanes: Synthesis and Structural Characterization of Some Cobalt(II) Complexes. Inorganic Chemistry.

- ResearchGate. (2017). Structures of functionalized tris(pyrazol-1-yl)methanes.

- University of Padua. (n.d.). Scorpionate Ligands and Surroundings. Coordination Properties - Solution Studies.

- RSC Publishing. (2019). Group 11 tris(pyrazolyl)methane complexes: structural features and catalytic applications. Dalton Transactions.

- ACS Publications. (2001). Preparation of New Monoanionic “Scorpionate” Ligands: Synthesis and Structural Characterization of Titanium(IV) Complexes Bearing This Class of Ligand. Inorganic Chemistry.

- ChemistryViews. (2019). New Type of Scorpionate Ligand.

- NIH National Center for Biotechnology Information. (2016). Crystal structure of tris(3-methyl-1H-pyrazol-1-yl)methane. PMC.

- MDPI. (2019). Single-Crystal X-ray Structure Determination of this compound Triphenylphosphine Copper(I) Tetrafluoroborate, Hirshfeld Surface Analysis and DFT Calculations.

- ACS Publications. (2000). Synthesis, Spectroscopic, and X-ray Diffraction Structural Studies of Tin(IV) Derivatives with Tris(pyrazol-1-yl)methanes. Inorganic Chemistry.

- PubMed. (2008). Structural and electronic differences of copper(I) complexes with tris(pyrazolyl)methane and hydrotris(pyrazolyl)borate ligands.

- ULisboa Research Portal. (2022). Catalytic applications of recent metal poly(1H-pyrazol-1-yl)-methane scorpionates.

- RSC Publishing. (1993). Structure, Spectroscopic and Angular-overlap Studies of Tris( pyrazol-I -yl)methane Complexes.

- ResearchGate. (n.d.). κ²–κ³ interchange coordination modes of a this compound.

- Semantic Scholar. (n.d.). Coordination, organometallic and related chemistry of tris(pyrazolyl)methane ligands.

- MDPI. (2019). Hydrosoluble Complexes Bearing Tris(pyrazolyl)methane Sulfonate Ligand: Synthesis, Characterization and Catalytic Activity for Henry Reaction.

- ACS Publications. (2008). Structural and Electronic Differences of Copper(I) Complexes with Tris(pyrazolyl)methane and Hydrotris(pyrazolyl)borate Ligands. Inorganic Chemistry.

- Wikipedia. (n.d.). Scorpionate ligand.

- ResearchGate. (n.d.). ChemInform Abstract: this compound Metal Complexes for Catalytic Mild Oxidative Functionalizations of Alkanes, Alkenes and Ketones.

- PubMed. (1998). A synthetic, structural, magnetic, and spectral study of several Fe[tris(pyrazolyl)methane]22 complexes: observation of an unusual spin-state crossover.

- ResearchGate. (n.d.). Structural and Electronic Differences of Copper(I) Complexes with Tris(pyrazolyl)methane and Hydrotris(pyrazolyl)borate Ligands.

- MDPI. (2020). Synthesis and Characterization of Catecholato Copper(II) Complexes with Sterically Hindered Neutral and Anionic N3 Type Ligands.

- NIH National Center for Biotechnology Information. (2005). Tris(5-methyl-3-phenyl-1H-pyrazol-1-yl)methane. PMC.

- ResearchGate. (n.d.). A schematic representation of tris(pyrazolyl)methane compounds.

- PubChem. (n.d.). Tris(1-pyrazolyl)methane.

- LookChem. (n.d.). This compound.

- PubMed. (2016). Crystal structure of tris-(3-methyl-1H-pyrazol-1-yl)methane.

- RSC Publishing. (2005). Coordination, organometallic and related chemistry of tris(pyrazolyl)methane ligands. Dalton Transactions.

- MDPI. (2022). 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline.

- Semantic Scholar. (2010). Molybdenum Complexes Bearing the Tris(1‐pyrazolyl)methanesulfonate Ligand: Synthesis, Characterization and Electrochemical Behaviour.

- ResearchGate. (n.d.). Coupled electron-transfer and spin-exchange reactions of metal–bis[tris(pyrazolyl)methane] complexes.

- Eastern Illinois University. (n.d.). Metal Complexes of Bis(pyrazolyl)methane-Based Ditopic Ligands.

- ResearchGate. (n.d.). Density Functional Theory Study of the Binding Capability of this compound toward Cu(I) and Ag(I) Cations.

- ResearchGate. (n.d.). Syntheses of tris(pyrazolyl)methane ligands and {[tris(pyrazolyl)methane]Mn(CO)3} SO3CF3 complexes.

- ElectronicsAndBooks. (n.d.). Structure, Spectroscopic and Angular-overlap Studies of Tris( pyrazol-I -yl)methane Complexes.

Sources

- 1. Scorpionate ligand - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. repository.unipr.it [repository.unipr.it]

- 4. Coordination, organometallic and related chemistry of tris(pyrazolyl)methane ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Group 11 tris(pyrazolyl)methane complexes: structural features and catalytic applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 7. researchportal.ulisboa.pt [researchportal.ulisboa.pt]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Crystal structure of tris(3-methyl-1H-pyrazol-1-yl)methane - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Structure, spectroscopic and angular-overlap studies of this compound complexes - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 16. A synthetic, structural, magnetic, and spectral study of several [Fe[tris(pyrazolyl)methane]2](BF4)2 complexes: observation of an unusual spin-state crossover - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Structural and electronic differences of copper(I) complexes with tris(pyrazolyl)methane and hydrotris(pyrazolyl)borate ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Synthesis and Characterization of Catecholato Copper(II) Complexes with Sterically Hindered Neutral and Anionic N3 Type Ligands: Tris(3,5-diisopropyl-1-pyrazolyl)methane and Hydrotris(3,5-diisopropyl-1-pyrazolyl)borate | MDPI [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. thekeep.eiu.edu [thekeep.eiu.edu]

The Emergence of a Versatile Ligand: A Technical History of Tris(pyrazol-1-yl)methane

Introduction: The Tale of the "Scorpionates"

In the landscape of coordination chemistry, the advent of polypyrazolyl ligands marked a pivotal moment, offering a versatile scaffold for the stabilization of metal ions in diverse oxidation states and coordination geometries. Among these, the family of "scorpionate" ligands, a term playfully coined by their pioneer Swiatoslaw Trofimenko, has garnered significant attention.[1][2] This name stems from the ligand's tridentate binding mode, which metaphorically resembles a scorpion grasping a metal ion with its two pincers (two pyrazolyl groups) while the third pyrazolyl group arches over to deliver the "sting."[1] While the anionic hydrotris(pyrazol-1-yl)borates (Tp ligands), first reported by Trofimenko in 1966, initially dominated the field, their neutral analogues, the tris(pyrazol-1-yl)methanes (Tpm), have carved out their own significant niche in modern chemistry.[1][3][4][5] This technical guide delves into the discovery and historical development of Tris(pyrazol-1-yl)methane, tracing its journey from a synthetic curiosity to a cornerstone ligand in catalysis and bioinorganic chemistry.

Early Synthesis and a Period of Dormancy

The first documented synthesis of a this compound compound predates the popularization of scorpionate chemistry by several decades. In 1937, German chemist Erich Hückel reported the formation of what would later be recognized as a Tpm derivative.[2][6] However, for nearly half a century, the coordination chemistry of these C-scorpionates remained largely unexplored. This was primarily due to significant challenges in their preparation, which often resulted in low yields and made their systematic study difficult.[2] It was not until the mid-1990s that more effective and reliable synthetic protocols were developed, breathing new life into this area of research.[2]

The Trofimenko Era and the Rise of Scorpionate Chemistry

The systematic exploration and popularization of polypyrazolyl ligands are inextricably linked to the work of Swiatoslaw Trofimenko at DuPont in the late 1960s.[1][4][7] His seminal work on the hydrotris(pyrazol-1-yl)borates (Tp ligands) laid the conceptual groundwork for the broader field of scorpionate chemistry.[1][5] In 1970, Trofimenko extended his investigations to the poly(1H-pyrazol-1-yl)methanes, providing a more systematic understanding of these neutral analogues.[6] This work was crucial in highlighting the potential of Tpm as a versatile N-donor tridentate ligand.[6]

The fundamental difference between the anionic Tp and neutral Tpm ligands lies in the apical atom: a boron atom in the former and a carbon atom in the latter. This seemingly subtle change has profound implications for the electronic properties of the resulting metal complexes, influencing their reactivity and catalytic activity.

Modern Synthetic Methodologies: Unlocking the Potential of Tpm

The resurgence of interest in Tris(pyrazol-yl)methane chemistry from the 1990s onwards was largely driven by the development of improved synthetic routes. A common and effective method involves the reaction of a pyrazolate salt with chloroform (CHCl₃) or other polychlorinated methanes in the presence of a phase transfer catalyst.[8] This technique has been successfully employed to prepare a variety of substituted Tpm ligands.[8]

A Representative Synthetic Protocol:

A general procedure for the synthesis of this compound is outlined below. It is important to note that specific reaction conditions may vary depending on the desired substituents on the pyrazole rings.

Materials:

-

Pyrazole (or a substituted pyrazole)

-

Chloroform (CHCl₃)

-

Potassium hydroxide (KOH) or other strong base

-

Phase transfer catalyst (e.g., tetrabutylammonium bromide, TBABr)

-

Solvent (e.g., Dimethyl sulfoxide, DMSO)

Procedure:

-

A mixture of pyrazole and a strong base (e.g., KOH) is prepared in a suitable solvent such as DMSO.

-

A phase transfer catalyst is added to the mixture.

-

Chloroform is then added, and the reaction mixture is heated. Reaction times can be lengthy, sometimes requiring several days of heating to achieve good yields.[9]

-

After the reaction is complete, the mixture is worked up, typically involving extraction and purification by column chromatography.

The development of such protocols has made a wide array of Tpm derivatives accessible, allowing for the fine-tuning of steric and electronic properties of the resulting metal complexes.[10] This has been instrumental in the expansion of their applications.

The Coordination Chemistry and Applications of this compound

This compound and its derivatives are now recognized as a significant class of N-donor tridentate ligands in coordination chemistry. They form stable complexes with a wide range of metals, from alkali and transition metals to lanthanides and actinides.[3] The versatility of Tpm ligands has led to their application in numerous areas of catalysis and bioinorganic chemistry.

Key Application Areas:

-

Catalysis: Tpm-metal complexes have shown remarkable efficacy as catalysts in a variety of organic transformations, including polymerization, oxidation of alkanes and alkenes, and nitrene transfer reactions.[3][11] Their neutral nature, compared to the anionic Tp ligands, can influence the electronic environment of the metal center, leading to unique catalytic activities.[12]

-

Bioinorganic Chemistry: The ability of Tpm ligands to form stable complexes with biologically relevant metals has made them valuable tools for modeling the active sites of metalloenzymes.[3]

-

Anticancer Research: More recently, metal complexes of scorpionate ligands, including Tpm derivatives, have demonstrated promising anticancer properties.[3][7] Research in this area is ongoing, with a focus on understanding the structure-activity relationships and mechanisms of action.[7]

The Legacy and Future of this compound

From its initial, somewhat obscure, synthesis in 1937 to its current status as a versatile and widely used ligand, the history of this compound is a testament to the continuous evolution of coordination chemistry. The pioneering work of Trofimenko in establishing the broader family of scorpionate ligands provided the crucial context for the rediscovery and subsequent development of Tpm. The ongoing development of new synthetic methodologies and the exploration of novel applications ensure that this compound and its derivatives will remain at the forefront of chemical research for the foreseeable future.

Visualizations

Caption: A timeline illustrating the key milestones in the discovery and development of this compound.

Caption: A flowchart depicting the general synthetic route to this compound.

References

- The Elusive Biological Activity of Scorpionates: A Useful Scaffold for Cancer Therapy?.

- Main advances in the application of scorpionate-based catalytic systems for the preparation of sustainable polymers - Chemical Communications (RSC Publishing).

- Scorpionates - World Scientific Publishing.

- Novel Chemotherapeutic Agents - The Contribution of Scorpionates - PubMed.

- Scorpionate ligand - chemeurope.com.

- Hydrosoluble Complexes Bearing Tris(pyrazolyl)methane Sulfonate Ligand: Synthesis, Characterization and Catalytic Activity for Henry Reaction - MDPI.

- ChemInform Abstract: this compound Metal Complexes for Catalytic Mild Oxidative Functionalizations of Alkanes, Alkenes and Ketones | Request PDF - ResearchGate.

- Solventless Synthesis of Poly(pyrazolyl)phenyl-methane Ligands and Thermal Transformation of Tris(3,5-dimethylpyrazol-1-yl)phenylmethane - MDPI.

- Coordination, organometallic and related chemistry of tris(pyrazolyl)methane ligands - Dalton Transactions (RSC Publishing).

- The organic chemistry of poly(1 H -pyrazol-1-yl)methanes | Request PDF - ResearchGate.

- 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline - MDPI.

- Group 11 tris(pyrazolyl)methane complexes: structural features and catalytic applications - Dalton Transactions (RSC Publishing).

- Catalytic applications of recent metal poly(1H-pyrazol-1-yl)-methane scorpionates - University of Lisbon - ULisboa Research Portal.

- Structural and Electronic Differences of Copper(I) Complexes with Tris(pyrazolyl)methane and Hydrotris(pyrazolyl)borate Ligands | Inorganic Chemistry - ACS Publications.

Sources

- 1. Scorpionate_ligand [chemeurope.com]

- 2. mdpi.com [mdpi.com]

- 3. The Elusive Biological Activity of Scorpionates: A Useful Scaffold for Cancer Therapy? [mdpi.com]

- 4. Main advances in the application of scorpionate-based catalytic systems for the preparation of sustainable polymers - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. worldscientific.com [worldscientific.com]

- 6. researchgate.net [researchgate.net]

- 7. Novel Chemotherapeutic Agents - The Contribution of Scorpionates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Coordination, organometallic and related chemistry of tris(pyrazolyl)methane ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 11. researchportal.ulisboa.pt [researchportal.ulisboa.pt]

- 12. pubs.acs.org [pubs.acs.org]

"structural features of Tris(pyrazol-1-YL)methane metal complexes"

An In-depth Technical Guide to the Structural Features of Tris(pyrazol-1-yl)methane Metal Complexes

Foreword

The field of coordination chemistry is continually enriched by the development of versatile ligand scaffolds that provide stability and unique reactivity to metal centers. Among these, the "scorpionate" ligands, so named for their characteristic tripodal, facial-capping coordination, have been instrumental.[1][2] While the anionic hydrotris(pyrazolyl)borates (Tp) have historically dominated this class, their neutral counterparts, the tris(pyrazol-1-yl)methanes (Tpm), have emerged from their shadow to offer a distinct and powerful platform for catalysis, bioinorganic modeling, and materials science.[1][3] This guide provides a deep dive into the core structural features of Tpm metal complexes, elucidating the relationship between the ligand architecture, the resulting coordination geometries, and the functional properties of these fascinating molecules. We will explore not only the static, solid-state structures but also the dynamic behavior in solution, providing researchers and drug development professionals with a foundational understanding of this important ligand class.

Section 1: The this compound (Tpm) Ligand Scaffold

The utility of any Tpm metal complex begins with the intrinsic properties of the ligand itself. Unlike the anionic Tp ligands, Tpm is a neutral, tripodal N-donor ligand.[4] This fundamental difference in charge is the primary determinant of the distinct electronic properties it imparts to a coordinated metal center.

Electronic and Steric Profile

The Tpm ligand is a weaker overall electron donor than its anionic Tp counterpart.[5][6] This neutrality results in a more electrophilic (less "electron-rich") metal center in Tpm complexes.[4] This property can be finely tuned; the introduction of electron-donating or electron-withdrawing substituents on the pyrazole rings allows for systematic modification of the ligand's electronic profile, which in turn influences the redox potential and reactivity of the metal complex.[5]

Sterically, the Tpm framework creates a conical space around the metal center, shielding it and providing a well-defined coordination pocket. The degree of steric hindrance can be readily adjusted by introducing bulky groups at the 3- and 5-positions of the pyrazole rings.[6] This steric control is crucial for dictating substrate access in catalytic applications and for stabilizing unusual coordination numbers or geometries.

Table 1: Comparison of Archetypal Scorpionate Ligands

| Feature | This compound (Tpm) | Hydrotris(pyrazol-1-yl)borate (Tp⁻) |

| Overall Charge | Neutral (0) | Anionic (-1) |

| Nature of Apical Atom | Carbon | Boron |

| Relative σ-Donation | Good σ-donor | Stronger σ-donor |

| Resulting Metal Center | More electrophilic | More electron-rich |

| Typical Synthesis | Phase-transfer catalysis or high temp.[4] | Neat reaction of pyrazole with borohydride.[2] |

Synthesis of Tpm Ligands

The synthesis of Tpm ligands, once a challenge, has been refined over the years.[7] A common and effective method involves the reaction of pyrazole with chloroform or bromoform under phase-transfer catalysis conditions or at elevated temperatures in an autoclave.[4] Functionalized Tpm ligands can be prepared by using substituted pyrazoles as starting materials.[8]

This protocol is a representative example for the synthesis of the parent Tpm ligand.

Materials:

-

Pyrazole

-

Chloroform (CHCl₃)

-

Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

-

Tetrabutylammonium bromide (TBAB) or other phase-transfer catalyst

-

Toluene

-

Deionized water

-

Dichloromethane (for extraction)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

Equipment:

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and hot plate

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, combine pyrazole, powdered KOH or NaOH, and a catalytic amount of tetrabutylammonium bromide in toluene.

-

Addition of Reagent: While stirring vigorously, add chloroform dropwise to the mixture. The reaction is often exothermic.

-

Reflux: After the addition is complete, heat the mixture to reflux and maintain for several hours until the reaction is complete (monitoring by TLC or GC-MS is recommended).

-

Workup: Cool the reaction mixture to room temperature. Add water to dissolve the inorganic salts.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer multiple times with dichloromethane or toluene.

-

Drying and Concentration: Combine all organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) or recrystallization from a suitable solvent like hexane to yield pure this compound.[9]

Section 2: Coordination Chemistry and Structural Motifs

The defining feature of Tpm complexes is the ligand's ability to coordinate in a facial, tripodal manner, creating a C₃ᵥ symmetric environment around the metal. However, the ligand exhibits significant flexibility, leading to a variety of coordination modes.

The κ³ "Scorpionate Sting": The Dominant Coordination Mode

The most common binding mode is tridentate (κ³), where all three pyrazolyl nitrogen atoms coordinate to the metal center.[10] This forms a stable, facially capping geometry that occupies one face of the metal's coordination sphere (e.g., one face of an octahedron), leaving the other sites available for substrates or other ligands.[2] This mode is responsible for the high stability of many Tpm complexes.

Coordination Flexibility: κ² and Hemilability

A key structural feature of Tpm ligands is their ability to exhibit hemilability, where one of the pyrazole arms can reversibly dissociate.[10] This leads to a bidentate (κ²) coordination mode. This κ³ to κ² interchange is a crucial aspect of their chemistry, as the transiently vacant coordination site can be essential for catalytic activity, allowing for substrate binding and subsequent transformation.[7][10] This dynamic behavior is a significant advantage of the Tpm system in catalyst design.

Key Characterization Techniques

-

X-ray Crystallography: This is the gold standard for determining the solid-state structure of Tpm complexes. [9]It provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions. [5]The data obtained are definitive for establishing the coordination mode (κ³, κ², etc.) in the crystalline state.

Table 2: Representative Crystallographic Data for κ³-Tpm Metal Complexes

| Complex | Metal Center | Avg. M-N Bond Length (Å) | Avg. N-M-N Angle (°) | Coordination Geometry | Reference |

| Cu(I) | 2.01 - 2.04 | ~95 | Distorted Tetrahedral | [5][6] | |

| [FeCl₂(Tpm)] | Fe(II) | ~2.20 | ~85 | Distorted Octahedral | [8] |

| [Cu(κ-NN'O-Tpms)₂]¹ | Cu(II) | 1.98 - 1.99 | 83.3 - 86.3 | Distorted Octahedral | [7] |

¹ Note: This is a functionalized Tpm sulfonate ligand, demonstrating κ²-N,N' coordination from each of the two ligands.

-

NMR Spectroscopy (¹H, ¹³C): NMR is invaluable for confirming the ligand's coordination in solution. The symmetry of the complex is often reflected in the number of distinct pyrazolyl proton and carbon signals. For a C₃ᵥ symmetric κ³-Tpm complex, a single set of pyrazole resonances is typically observed. Fluxional processes, such as the κ³-κ² interchange, can be studied using variable-temperature NMR. [8]

-

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for probing the electronic effect of the Tpm ligand on co-ligands. For example, in metal carbonyl complexes, the C-O stretching frequency (ν(CO)) is a sensitive probe of the electron density at the metal center. [4][5]A higher ν(CO) in a Tpm complex compared to its Tp analogue indicates a less electron-rich metal center, consistent with the Tpm ligand's neutrality. [5][6]

Section 4: Structure-Function Relationships

The structural features of Tpm complexes directly govern their function in various applications.

-

Catalysis: The combination of a stable facial-capping coordination and the potential for hemilability makes Tpm complexes excellent catalyst precursors. [3][7]The protected metal center prevents unwanted side reactions like dimerization, while the dissociable arm opens a site for substrate coordination. Tpm complexes have shown significant activity in oxidation, polymerization, and C-C coupling reactions. [7]

-

Bioinorganic Modeling: The N₃ donor set of the Tpm ligand mimics the histidine coordination environment found in the active sites of many metalloenzymes. [1]This allows researchers to synthesize relatively simple Tpm complexes that model the structure and reactivity of these complex biological systems, providing insights into their mechanisms.

Conclusion and Future Outlook

The structural chemistry of this compound metal complexes is rich and multifaceted. Defined by a neutral, tripodal N-donor framework, the Tpm ligand provides a unique electronic and steric environment that is distinct from its more famous anionic scorpionate cousins. Its ability to coordinate in a stable κ³ fashion while retaining the flexibility for hemilabile κ² binding is a key feature that underpins its utility in catalysis and beyond. The continued development of functionalized Tpm ligands, bearing tailored electronic and steric properties, promises to expand the structural diversity and functional scope of their metal complexes. As our understanding of the subtle interplay between ligand architecture, coordination geometry, and reactivity deepens, Tpm-based systems are poised to play an increasingly important role in the design of advanced catalysts and functional materials.

References

- Lehnert, N., et al. (2005). Structural and Electronic Differences of Copper(I) Complexes with Tris(pyrazolyl)methane and Hydrotris(pyrazolyl)borate Ligands. Inorganic Chemistry, 44(21), 7404-7418. [Link]

- Guedes da Silva, M. F. C., et al. (2020). Hydrosoluble Complexes Bearing Tris(pyrazolyl)methane Sulfonate Ligand: Synthesis, Characterization and Catalytic Activity for Henry Reaction.

- Martins, L. M. D. R. S. (2017). C-Homoscorpionate Oxidation Catalysts—Electrochemical and Catalytic Activity.

- Dissanayake, M. (2013). Metal Complexes of Bis(pyrazolyl)methane-Based Ditopic Ligands. Eastern Illinois University. [Link]

- Zakharov, L. N., et al. (2015). Crystal structure of tris(3-methyl-1H-pyrazol-1-yl)methane. Acta Crystallographica Section E, 71(Pt 8), o816–o817. [Link]

- Díez-González, S. (2015). Group 11 tris(pyrazolyl)methane complexes: structural features and catalytic applications. Dalton Transactions, 44(30), 13366-13383. [Link]

- Wikipedia. (n.d.).

- Fujisawa, K., et al. (2005). Structural and Electronic Differences of Copper(I) Complexes with Tris(pyrazolyl)methane and Hydrotris(pyrazolyl)borate Ligands.

- Trofimenko, S. (1999). Scorpionates: The Coordination Chemistry of Polypyrazolylborate Ligands. Journal of the American Chemical Society, 122(12), 2852-2852. [Link]

- Vagnini, M. (2009). Scorpionate Ligands and Surroundings. Coordination Properties - Solution Studies. University of Florence. [Link]

- Cano, J., et al. (2023). Main advances in the application of scorpionate-based catalytic systems for the preparation of sustainable polymers.

- Kläui, W., et al. (2002). Versatile Scorpionates—New Developments in the Coordination Chemistry of Pyrazolylborate Ligands. Angewandte Chemie International Edition, 41(9), 1549-1554. [Link]

- Kitajima, N., et al. (2005). Structural and electronic differences of copper(I) complexes with tris(pyrazolyl)methane and hydrotris(pyrazolyl)borate ligands. Inorganic Chemistry, 44(21), 7404-7418. [Link]

Sources

- 1. Scorpionate ligand - Wikipedia [en.wikipedia.org]

- 2. repository.unipr.it [repository.unipr.it]

- 3. Group 11 tris(pyrazolyl)methane complexes: structural features and catalytic applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Structural and electronic differences of copper(I) complexes with tris(pyrazolyl)methane and hydrotris(pyrazolyl)borate ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Crystal structure of tris(3-methyl-1H-pyrazol-1-yl)methane - PMC [pmc.ncbi.nlm.nih.gov]

- 10. thekeep.eiu.edu [thekeep.eiu.edu]

A Technical Guide to Water-Soluble Tris(pyrazol-1-yl)methane Analogues for Advanced Research Applications

This guide provides an in-depth exploration of water-soluble Tris(pyrazol-1-yl)methane analogues, a pivotal class of ligands in modern coordination chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, characterization, and diverse applications of these versatile "scorpionate" ligands, offering both foundational knowledge and field-proven insights to accelerate innovation.

Introduction: The Rise of Aqueous Scorpionates

This compound (Tpm) and its derivatives are a significant class of N-donor tridentate ligands, often termed C-scorpionates. Their unique tripodal architecture allows for stable, facial coordination to a wide array of metal ions, creating complexes with remarkable catalytic and biological properties.[1] However, the inherent hydrophobicity of traditional Tpm ligands has limited their application in aqueous systems, a critical domain for biological studies and green chemistry.

The development of water-soluble Tpm analogues has surmounted this barrier, opening new frontiers in catalysis, bioinorganic chemistry, and materials science. By incorporating hydrophilic functionalities, these advanced ligands enable the formation of metal complexes that are soluble and stable in aqueous media, offering significant advantages in terms of biocompatibility, environmental impact, and novel reactivity.[2] This guide will focus on the synthesis, coordination chemistry, and key applications of these important compounds.

Strategic Synthesis of Water-Soluble Analogues

The key to imparting water solubility to this compound ligands lies in the strategic introduction of polar functional groups. The most prevalent and effective approach is the sulfonation of the apical methane carbon, yielding the highly versatile tris(pyrazolyl)methane sulfonate (Tpms) ligand.[1]

Core Synthetic Pathway: Sulfonation of Tris(pyrazolyl)methane

The synthesis of the lithium salt of tris(pyrazolyl)methane sulfonate, Li[Tpms], is a cornerstone procedure. It involves the deprotonation of the parent tris(pyrazolyl)methane followed by quenching with a sulfonating agent.

Experimental Protocol: Synthesis of Lithium Tris(pyrazolyl)methane Sulfonate (Li[Tpms])

Materials:

-

This compound (Tpm)

-

n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

-

Sulfur trioxide trimethylamine complex (SO₃·NMe₃)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

Deprotonation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add one equivalent of n-butyllithium dropwise to the stirred solution. The reaction mixture may change color, indicating the formation of the lithiated intermediate, Li[C(pz)₃].

-

Allow the reaction to stir at -78 °C for 2 hours to ensure complete deprotonation.

-

Sulfonation: In a separate flask, suspend one equivalent of the sulfur trioxide trimethylamine complex in anhydrous THF.

-

Slowly add the suspension of the sulfonating agent to the cold solution of the lithiated Tpm.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Isolation and Purification: Remove the THF under reduced pressure. Wash the resulting solid with anhydrous diethyl ether to remove any unreacted starting materials and byproducts.

-

The product, Li[Tpms], is typically obtained as a white solid and can be dried under vacuum.

Causality Behind Experimental Choices:

-

The use of an inert atmosphere and anhydrous solvents is crucial as organolithium reagents are highly reactive towards water and oxygen.

-

The low temperature of -78 °C is necessary to control the reactivity of the n-butyllithium and prevent side reactions.

-

The SO₃·NMe₃ complex is a mild and effective sulfonating agent that is easier to handle than neat sulfur trioxide.

Characterization: A Self-Validating System

Confirmation of the successful synthesis of water-soluble Tpm analogues relies on a combination of spectroscopic techniques. Each method provides a piece of the structural puzzle, and together they form a self-validating system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable for confirming the structure of the ligand. For Tpms, the spectra are characteristic and readily interpreted.

-

¹H NMR: The pyrazolyl protons typically appear as distinct doublets or triplets in the aromatic region (around 6.0-8.0 ppm). The absence of the methine proton signal (typically around 6.5-7.0 ppm in the parent Tpm) is a key indicator of successful substitution at the apical carbon.

-

¹³C NMR: The pyrazolyl carbons will have characteristic shifts. The most significant observation is the appearance of a new quaternary carbon signal for the apical carbon, now bonded to the sulfonate group, and the disappearance of the methine carbon signal.

Infrared (IR) Spectroscopy

FTIR spectroscopy is particularly useful for identifying the presence of the sulfonate group.

-

ν(S=O) Vibrations: The sulfonate group gives rise to strong and characteristic symmetric and asymmetric stretching vibrations. These bands are typically observed in the region of 1030-1080 cm⁻¹ and 1200-1250 cm⁻¹, respectively.[3] The presence of these strong absorptions is a definitive indicator of successful sulfonation.[3]

Coordination Chemistry: Versatility in Binding

Water-soluble Tpm analogues retain the versatile coordination behavior of their parent compounds. They typically act as tridentate, facial N₃ donors. However, the presence of the sulfonate group introduces the possibility of alternative coordination modes, such as N,N,O-coordination, where one of the sulfonate oxygens participates in binding. This flexibility in coordination can have a profound impact on the geometry and reactivity of the resulting metal complexes.[1]

Applications in Advanced Research

The ability to operate in aqueous environments has propelled water-soluble Tpm complexes to the forefront of several research areas.

Catalysis in Aqueous Media

The development of sustainable chemical processes is a major driver of modern research. Water-soluble Tpm complexes have emerged as highly effective catalysts for a range of organic transformations in water, a benign and abundant solvent.

A notable example is the Henry (nitroaldol) reaction, a classic carbon-carbon bond-forming reaction. Copper(II) complexes of Tpms have been shown to be active catalysts for the reaction between aldehydes and nitroalkanes in aqueous media, affording β-nitro alcohols in high yields.[1]

| Catalyst | Aldehyde | Nitroalkane | Yield (%) | Reference |

| [Cu(Tpms)₂] | Benzaldehyde | Nitromethane | 89 | [1] |

| [Cu(Tpms)₂] | 4-Chlorobenzaldehyde | Nitromethane | 94 | [1] |

| [Cu(Tpms)₂] | 2-Naphthaldehyde | Nitromethane | 85 | [1] |

Bioinorganic Chemistry and Drug Development

The water solubility and stability of these complexes make them excellent candidates for biological applications, including the development of novel therapeutic agents.

A growing body of research has demonstrated the potent anticancer activity of metal complexes with scorpionate-type ligands. These compounds have been shown to inhibit the growth of various cancer cell lines, in some cases with greater efficacy than established drugs like cisplatin. The mechanism of action is often multifaceted, involving processes such as the induction of apoptosis and the inhibition of key enzymes.[4][5]

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| [TppyZnCl] | MDA-MB-231 (Breast Cancer) | 6.81 - 10.46 | [5] |

| [TppyZnCl] | MDA-MB-468 (Breast Cancer) | 8.68 - 16.56 | [5] |

| [TppyZnCl] | HCC1937 (Breast Cancer) | 10.67 - 13.54 | [5] |

| [Fe(tpm-IBU)₂]Cl₂ | A2780 (Ovarian Cancer) | ~25 | [4] |

| [Fe(tpm-FLU)₂]Cl₂ | A2780 (Ovarian Cancer) | ~15 | [4] |

Tppy = tris[3-(2-pyridyl)-pyrazolyl] borate, a related scorpionate ligand. tpm-IBU and tpm-FLU are Tpm ligands functionalized with ibuprofen and flurbiprofen, respectively.

Conclusion and Future Outlook

Water-soluble this compound analogues represent a significant advancement in ligand design, offering a powerful platform for the development of novel metal complexes for a wide range of applications. Their synthesis is well-established, and their coordination chemistry is rich and versatile. The ability to function in aqueous media has already led to significant breakthroughs in catalysis and bioinorganic chemistry.

Future research in this area is likely to focus on the development of new synthetic methodologies to introduce a wider variety of functional groups, further tuning the electronic and steric properties of the ligands. This will undoubtedly lead to the discovery of new catalysts with enhanced activity and selectivity, as well as novel therapeutic agents with improved efficacy and reduced side effects. The continued exploration of these fascinating "scorpionate" ligands promises to be a fruitful and exciting area of scientific inquiry.

References

- Mahmoud, A. G., Martins, L. M. D. R. S., Guedes da Silva, M. F. C., & Pombeiro, A. J. L. (2019). Hydrosoluble Complexes Bearing Tris(pyrazolyl)methane Sulfonate Ligand: Synthesis, Characterization and Catalytic Activity for Henry Reaction.

- Marchetti, F., et al. (2024). Anticancer potential of NSAID-derived tris(pyrazolyl)methane ligands in iron(ii) sandwich complexes. Dalton Transactions. [Link]

- Guedes da Silva, M. F. C., & Pombeiro, A. J. L. (2020).

- Ramkumar, S., et al. (2021). Tris-(2-pyridyl)-pyrazolyl Borate Zinc(II) Complexes: Synthesis, DNA/Protein Binding and In Vitro Cytotoxicity Studies. Molecules, 26(23), 7341. [Link]

- Walker, J. M., et al. (2010). [Tris(pyrazolyl)methane]ruthenium complexes capable of inhibiting cancer cell growth. European Journal of Inorganic Chemistry, 2010(31), 4629-4633. [Link]

- Ramkumar, S., et al. (2021). Tris-(2-pyridyl)-pyrazolyl Borate Zinc(II) Complexes: Synthesis, DNA/Protein Binding and In Vitro Cytotoxicity Studies. Molecules, 26(23), 7341. [Link]

- Pettinari, C., & Santini, C. (2010). Scorpionate Ligands and Surroundings. Coordination Properties - Solution Studies. [Link]

- Wikipedia contributors. (2023, November 29). Scorpionate ligand. In Wikipedia, The Free Encyclopedia. [Link]

- Mahmoud, A. G., Martins, L. M. D. R. S., Guedes da Silva, M. F. C., & Pombeiro, A. J. L. (2019). Hydrosoluble Complexes Bearing Tris(pyrazolyl)methane Sulfonate Ligand: Synthesis, Characterization and Catalytic Activity for Henry Reaction.

- Hancock, J. R., et al. (2021). In situ tracking and characterisation of scorpionate ligands via 11B-NMR spectroscopy. RSC Advances, 11(26), 15937-15941. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Water-soluble c-scorpionate complexes – catalytic and biological applications [repositorio.ipl.pt]

- 3. Hydrosoluble Complexes Bearing Tris(pyrazolyl)methane Sulfonate Ligand: Synthesis, Characterization and Catalytic Activity for Henry Reaction | MDPI [mdpi.com]

- 4. Anticancer potential of NSAID-derived tris(pyrazolyl)methane ligands in iron(ii) sandwich complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 5. Tris-(2-pyridyl)-pyrazolyl Borate Zinc(II) Complexes: Synthesis, DNA/Protein Binding and In Vitro Cytotoxicity Studies [mdpi.com]

A Technical Guide to the Electronic Properties of Tris(pyrazol-1-yl)methane Ligands

This guide provides an in-depth exploration of the electronic properties of tris(pyrazol-1-yl)methane (Tpm) ligands, a versatile class of tripodal, neutral N-donor ligands. We will examine their fundamental electronic structure, methods for tuning these properties through synthetic modification, and the subsequent impact on the behavior of their coordination complexes. This document is intended for researchers in inorganic chemistry, catalysis, and materials science, as well as professionals in drug development who leverage the unique characteristics of these ligand systems.

Introduction: The Unique Position of Tpm Ligands

This compound ligands, often referred to as Tpm or C-scorpionates, have emerged as crucial players in modern coordination chemistry. Structurally, they are the neutral isoelectronic analogues of the widely used anionic tris(pyrazolyl)borate (Tp) ligands.[1][2][3] This neutrality is a key differentiator, profoundly influencing the electronic environment of the metal centers they coordinate. Unlike their anionic Tp counterparts, Tpm ligands form cationic complexes with metal ions, which significantly alters the redox properties and reactivity of the resulting species.[1][4]

The Tpm framework consists of three pyrazole rings linked to a central methine carbon. This arrangement allows them to act as tridentate, facially coordinating "scorpionate" ligands, forming a protective pocket around a metal ion.[5] This coordination mode is not only structurally robust but also electronically tunable, making Tpm ligands highly valuable for a range of applications, from stabilizing reactive metal centers to serving as platforms for catalysis and functional materials.[2][6] The ability to systematically modify the pyrazole rings or the central methine carbon provides a powerful tool for modulating the steric and electronic properties of the ligand, and by extension, the coordinated metal center.[5]

Caption: General structure of a substituted this compound (Tpm) ligand.

Core Electronic Characteristics

The electronic nature of Tpm ligands is primarily defined by their σ-donor strength. The three pyrazolyl nitrogen atoms provide a rich source of electron density to a coordinated metal center. However, unlike the anionic Tp ligands, which are exceptionally strong electron donors, the neutral Tpm ligands are considered weaker donors. This fundamental difference has profound consequences. For instance, the M(III)/M(II) redox potentials for metal complexes with Tpm ligands are typically about 1 Volt more positive than their Tp analogues, indicating that the metal center in a Tpm complex is more electron-deficient and thus harder to oxidize.[4]

This property can be probed experimentally. A key technique is infrared (IR) spectroscopy of metal carbonyl complexes. The stretching frequency of the C-O bond (ν(CO)) in a complex like [M(Tpm)(CO)n]m+ serves as a sensitive indicator of the ligand's net electron-donating ability.[7][8] A stronger electron-donating ligand leads to greater back-bonding from the metal to the CO ligand's π* orbitals, which weakens the C-O bond and lowers its stretching frequency. Comparative studies show that ν(CO) values for Tpm-metal carbonyls are significantly higher than for the corresponding Tp-metal carbonyls, providing clear evidence of the Tpm ligand's reduced donor capacity.[9]